molecular formula C12H18N2O4S B3343397 N-Hexyl-3-nitrobenzene-1-sulfonamide CAS No. 52374-17-1

N-Hexyl-3-nitrobenzene-1-sulfonamide

Cat. No. B3343397
CAS RN: 52374-17-1
M. Wt: 286.35 g/mol
InChI Key: OOQRQJRKOPBRCC-UHFFFAOYSA-N
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Description

Sulfonamides are a group of synthetic antibacterial agents, and nitrobenzene is an organic compound. The combination of these two could potentially result in a compound with interesting properties .


Synthesis Analysis

While specific synthesis methods for “N-Hexyl-3-nitrobenzene-1-sulfonamide” are not available, sulfonamides are generally synthesized by the reaction of a sulfonyl chloride with ammonia or an amine . Nitrobenzene can be produced by nitration of benzene .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-morpholino-3-nitrobenzene-1-sulfonamide, has been analyzed using X-ray crystallographic analysis and spectroscopic methods .


Chemical Reactions Analysis

Sulfonamides and nitrobenzenes can undergo a variety of chemical reactions. For instance, sulfonamides can react with carbonic anhydrase, and nitrobenzenes can be reduced to anilines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, 4-morpholino-3-nitrobenzene-1-sulfonamide, the molecular formula is C10H13N3O5S, with an average mass of 287.292 Da .

Mechanism of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria .

Safety and Hazards

Sulfonamides and nitrobenzenes can both pose safety hazards. Sulfanilamide, for example, can cause skin irritation, serious eye irritation, and respiratory irritation . Nitrobenzene is combustible and can be toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Research into sulfonamides and nitrobenzenes continues to be an active area of study. Future directions could include the development of new synthesis methods, exploration of new reactions, and investigation of potential applications in medicine and other fields .

properties

IUPAC Name

N-hexyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-3-4-5-9-13-19(17,18)12-8-6-7-11(10-12)14(15)16/h6-8,10,13H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRQJRKOPBRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598196
Record name N-Hexyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52374-17-1
Record name N-Hexyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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